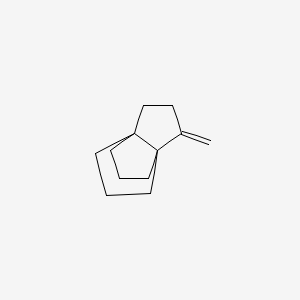

(3.3.3)-Propellane, 2-methylene-

Description

Conceptual Foundations of Propellanes

The study of propellanes provides significant insight into the limits of carbon-carbon bonding and the consequences of molecular strain.

The concept and the name "propellane" were first introduced in 1966 by David Ginsburg to describe tricyclic compounds where three rings share a single carbon-carbon bond. wikipedia.orgrsc.orgscripps.edu The name is derived from the molecule's structural resemblance to a propeller, with the three rings acting as blades radiating from a central axle, which is the shared C-C bond. wikipedia.orgwikiwand.com The two carbon atoms that form this shared bond are known as the bridgehead carbons. wikipedia.orgwikiwand.com

The systematic nomenclature for these compounds is tricyclo[x.y.z.0¹⁺²]alkane, but the more common and convenient notation [x.y.z]propellane is widely used. wikipedia.orgiupac.org In this system, 'x', 'y', and 'z' represent the number of carbon atoms in each of the three bridges connecting the bridgehead carbons. Therefore, (3.3.3)-Propellane, 2-methylene-, is a derivative of [3.3.3]propellane, which has a core structure of three five-membered rings. wikipedia.orgontosight.ai

The period between 1970 and 1990 saw a surge in research on propellanes, with many of the parent compounds being synthesized for the first time. scripps.edu Pioneers in the field, including Kenneth Wiberg, Günter Szeimies, and Joseph Michl, made significant contributions to the synthesis and understanding of these strained systems. researchgate.netscripps.edu A notable milestone in the history of [3.3.3]propellanes was the isolation and characterization of the first naturally occurring member, modhephene, in 1978. rsc.org

Propellanes belong to the broader category of polycyclic hydrocarbons, which are compounds containing multiple fused rings. wikipedia.orgresearchgate.net Specifically, propellanes are tricycloalkanes defined by the unique feature of three rings sharing a common bond between two bridgehead carbon atoms. wikipedia.orgrsc.org This structural motif distinguishes them from other polycyclic systems.

The classification of propellanes is based on the size of the rings, as indicated by the [x.y.z] notation. wikipedia.org This classification directly relates to the stability and reactivity of the molecule. Propellanes with small values for x, y, and z, such as [1.1.1]propellane, are highly strained, whereas those with larger rings, like [3.3.3]propellane, exhibit considerably less strain. wikipedia.orgrsc.org

Theoretical Underpinnings of Molecular Strain in Propellane Systems

The chemistry of propellanes is dominated by the concept of ring strain, which arises from deviations from ideal bond angles, bond lengths, and torsional arrangements.

The most significant feature of small-ring propellanes is the immense strain energy they possess. This strain is primarily due to the severe distortion of the bond angles at the bridgehead carbons. wikipedia.org In order to accommodate the three fused rings, the four bonds of each bridgehead carbon are forced into a single hemisphere, resulting in an "inverted" tetrahedral geometry. wikipedia.orgwikiwand.com

| Propellane | Estimated Strain Energy (kcal/mol) | Reference |

|---|---|---|

| [1.1.1]Propellane | ~100 | nih.govrsc.org |

| [2.1.1]Propellane | 86 | wikipedia.org |

| [2.2.1]Propellane | ~75 (released by breaking axial bond) | wikipedia.org |

| [2.2.2]Propellane | 93 | wikipedia.orgwikiwand.com |

| [3.1.1]Propellane | 76 | wikipedia.org |

| [3.2.1]Propellane | 60 | wikipedia.orgwikiwand.com |

The extreme geometrical distortion in small-ring propellanes gives rise to unconventional bonding at the bridgehead. The central C-C bond in highly strained systems like [1.1.1]propellane is not a simple covalent bond. nih.govrsc.orgwikipedia.org Theoretical studies have described it as a charge-shift bond . wikipedia.orgacs.orgacs.org This type of bond gains its stability not primarily from the sharing of electrons, but from the resonance stabilization between covalent and ionic forms. nih.govrsc.orgwikipedia.org This phenomenon is attributed to significant Pauli repulsion between the central bond and the adjacent "wing" bonds of the rings, which destabilizes the purely covalent contribution. nih.govwikipedia.org A key indicator of this is the characteristically low electron density found at the midpoint of the central bond. wikipedia.orgdatapdf.com

A complementary model used to describe this unique electronic structure is σ-π-delocalization . nih.govrsc.orgrsc.org In this view, electron density from the central C-C σ-bonding orbital is partially delocalized into the corresponding σ-antibonding orbital. nih.govrsc.orgresearchgate.net This σ orbital has the correct symmetry to overlap with the p-orbitals on the bridge carbons, creating a delocalized π-system that spans the cage. nih.govrsc.orgresearchgate.net This delocalization helps to relieve the intense Pauli repulsion within the cage, contributing to the molecule's structural integrity despite the strain. nih.govchemrxiv.org

It is important to note that these bonding descriptions were developed primarily to explain the properties of the highly strained [1.1.1]propellane. rsc.org In larger, less strained systems like [3.3.3]propellanes, the bonding at the bridgehead is expected to be more conventional, although through-space electronic interactions can still play a role in their chemistry, as seen in studies of naphthalene-fused [3.3.3]propellanes. rsc.orgbeilstein-journals.org

Computational chemistry is an indispensable tool for investigating propellane systems, whose high reactivity and instability can make experimental studies challenging. nih.govdntb.gov.ua Methods such as ab initio and Density Functional Theory (DFT) are widely used to calculate molecular geometries, strain energies, and to predict reaction pathways. nih.govrsc.orgescholarship.org

Specialized techniques like Distortion/Interaction Analysis (DIA) allow researchers to deconstruct the energy of a reaction into components of geometric distortion (the energy required to contort the reactants into their transition-state geometries) and electronic interaction (the stabilizing interactions between the distorted molecules). nih.govrsc.org This has been used to show that the reactivity of [1.1.1]propellane is governed more by changes in electron delocalization than by simple geometric strain relief. nih.govrsc.org

Furthermore, computational modeling can predict the feasibility of synthesizing new propellane derivatives. dntb.gov.uadntb.gov.ua Studies have shown that the spontaneous formation of certain substituted propellanes can be predicted by attempting to computationally optimize the geometry of their anionic precursors. dntb.gov.uadntb.gov.ua DFT calculations of activation barriers have also been used to rationalize the reactivity differences between various propellanes. For instance, the calculated high activation barrier for the diphosphination of [3.3.3]propellane correctly predicted its low reactivity in that context compared to smaller, more strained propellanes. acs.orgnih.gov

| Computational Method | Application in Propellane Chemistry | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, calculation of strain energies, investigation of reaction pathways. | nih.govrsc.orgescholarship.org |

| Distortion/Interaction Analysis (DIA) | Separating geometric distortion and electronic interaction energies to understand reactivity. | nih.govrsc.org |

| Ab initio Methods (e.g., CASSCF, DLPNO-CCSD(T)) | High-accuracy calculations of electronic structure, bonding, and reaction energies. | nih.govrsc.org |

| Natural Bond Order (NBO) Analysis | Predicting the likelihood of elimination reactions from precursors. | dntb.gov.ua |

Structure

2D Structure

3D Structure

Properties

CAS No. |

111917-14-7 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

2-methylidenetricyclo[3.3.3.01,5]undecane |

InChI |

InChI=1S/C12H18/c1-10-4-9-11-5-2-7-12(10,11)8-3-6-11/h1-9H2 |

InChI Key |

JRBVAAGYBLRKMS-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCC23C1(CCC2)CCC3 |

Origin of Product |

United States |

Synthetic Methodologies for 3.3.3 Propellane Derivatives, Including Exocyclic Methylene Variants

Overview of General Synthetic Strategies for [n.m.p]Propellanes

Propellanes are a class of polycyclic compounds characterized by three rings sharing a single carbon-carbon bond. rsc.org Their synthesis is a fascinating area of organic chemistry, with strategies often tailored to the size of the constituent rings. rsc.orgscripps.edu General approaches to [n.m.p]propellanes, including the [3.3.3] system, encompass a wide range of reactions. These strategies include acid-catalyzed rearrangements, photochemical cycloadditions, thermal rearrangements of alkenes and acetylenes, radical cyclizations, domino reactions, and metal-catalyzed ring formations. rsc.orgrsc.orgsemanticscholar.orgresearchgate.netcornell.edu

A notable general method for synthesizing [n.3.3]propellanes (where n ≥ 3) involves the reaction of alicyclic 1,2-diones with dimethyl 3-ketoglutarate. cdnsciencepub.comcdnsciencepub.com This approach leads to propellanedione intermediates which can be subsequently reduced to the parent propellane skeleton. cdnsciencepub.comcdnsciencepub.com For smaller, more strained propellanes like [1.1.1]propellane, synthesis often begins with precursors like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, highlighting the unique challenges posed by different ring sizes. wikipedia.org The reactivity of the central bond in small-ring propellanes is often compared to that of an alkene, undergoing additions with radicals, although they are generally less susceptible to electrophilic attack. scripps.edu

Classical and Modern Synthetic Routes to Carbocyclic [3.3.3]Propellane Systems

The quest to synthesize the [3.3.3]propellane core, found in natural products like the sesquiterpene modhephene, has spurred the development of numerous innovative synthetic routes. rsc.orgpsu.edu These methods can be broadly categorized into several key types of transformations that form the tricyclic framework.

Cycloaddition reactions are powerful tools for constructing the complex, fused-ring systems of propellanes. ontosight.ai Photochemical [2+2] cycloadditions have been a particularly fruitful strategy. For instance, a key step in one synthesis of the [3.3.3]propellane core involved the photo-activated [2+2] cycloaddition of 1,2-dichloroethene to a bicyclic enone precursor. semanticscholar.org This approach sets the stage for subsequent rearrangement reactions to form the desired tricyclic system. semanticscholar.org

Another elegant cycloaddition strategy is the 'exocyclic' transannular cycloaddition. In this approach, both the central and a peripheral bond of the propellane are formed in a single step. psu.edu Specifically, olefinic methylenecyclopropanes can undergo a quantitative transannular ring closure catalyzed by Group 10 metals, such as nickel or palladium, to furnish [3.3.3]propellanes. psu.edu This reaction proceeds through a trimethylenemethane-like intermediate. psu.edu The choice of metal catalyst is crucial; palladium catalysts are effective in forming the necessary intermediate by cleaving the 3,4-bond of the methylenecyclopropane (B1220202) moiety, leading to high yields of the propellane product. psu.edu

| Cycloaddition Approach | Precursor(s) | Key Reagents/Conditions | Intermediate(s) | Product | Reference(s) |

| Photo-activated [2+2] Cycloaddition | Bicyclic enone, 1,2-dichloroethene | Light (hν) | Dichlorinated tricyclic ketone | [3.3.3]Propellane precursor | semanticscholar.org |

| 'Exocyclic' Transannular Cycloaddition | Olefinic methylenecyclopropane | Pd(PPh₃)₄ or Ni(0) catalyst, heat | Trimethylenemethane-like intermediate | [3.3.3]Propellane | psu.edu |

Skeletal rearrangements of more readily accessible polycyclic precursors are a cornerstone of [3.3.3]propellane synthesis. rsc.org Acid-catalyzed rearrangements, in particular, have been extensively studied and applied. rsc.orgrsc.orgsemanticscholar.org The Cargill rearrangement, which involves the acid-catalyzed isomerization of a β,γ-unsaturated ketone, has been employed to convert [4.3.2]propellane systems into the [3.3.3]propellane framework. rsc.org

Kakiuchi and coworkers have performed in-depth studies on the acid-catalyzed rearrangement of [m.n.2]propellanones, demonstrating that the reaction outcome is highly dependent on ring size and conditions. rsc.org For example, a [4.3.2]propellanone can rearrange to a [3.3.3]propellanone via a 1,2-alkyl shift. rsc.org These propellanones serve as valuable intermediates. Kakiuchi's group successfully synthesized a series of α-methylene [3.3.3]propellanone derivatives, including 2-methylene[3.3.3]propellan-3-one, through transformations starting from a tricyclo[4.3.2.0]undecan-2-one derivative. rsc.orgjst.go.jp

A different type of rearrangement, proceeding via a γ-enolate intermediate, has also been shown to produce the [3.3.3]propellane skeleton. cdnsciencepub.com This reaction provided a novel entry into this ring system from a tricyclo[5.3.1.0]undecanone precursor. cdnsciencepub.com

| Rearrangement Type | Starting Material | Key Reagents/Conditions | Key Transformation | Product | Reference(s) |

| Cargill Rearrangement | β,γ-Unsaturated [4.3.2]propellanone | p-Toluenesulfonic acid (p-TsOH) | Isomerization of β,γ-unsaturated ketone | [3.3.3]Propellanone | rsc.org |

| Acid-Catalyzed Skeletal Rearrangement | [4.3.2]Propellanone | H₂SO₄ or other acids | 1,2-Alkyl shift | [3.3.3]Propellanone | rsc.org |

| γ-Enolate Rearrangement | Tricyclo[5.3.1.0]undecanone derivative | t-BuOK/t-BuOH | Rearrangement via γ-enolate | [3.3.3]Propellane derivative | cdnsciencepub.com |

Intramolecular reactions provide a powerful means to close the final ring of the propellane structure. Radical cyclizations are a prominent example of this strategy. rsc.orgresearchgate.net Kerr and coworkers developed a synthesis of α-methylene propellanone that utilizes a samarium diiodide-induced intramolecular conjugate addition. researchgate.net This key step forms the [3.3.3]propellanone core from a precursor containing a 5,5-fused bicyclic system, which was itself constructed using a Pauson-Khand reaction. researchgate.net The resulting propellanone was then converted over four steps to the target α-methylene propellanone. researchgate.net

Uyehara and coworkers also used an intramolecular radical cyclization of a bromide precursor to yield a mixture of [3.3.3]propellane derivatives. researchgate.net Furthermore, intramolecular palladium-catalyzed ring contractions represent another sophisticated approach to these challenging structures. rsc.orgrsc.orgsemanticscholar.orgresearchgate.net

Multicomponent and domino (or cascade) reactions offer an efficient and atom-economical pathway to complex molecules like propellanes from simple starting materials in a single pot. sci-hub.boxresearchgate.net Several research groups have developed sequential four-component reactions for the synthesis of highly substituted heterocyclic [3.3.3]propellanes. sci-hub.boxacs.orgpublish.csiro.au Typically, these reactions might involve a sequence such as a Knoevenagel condensation, followed by enamine formation, a Michael addition, and a final cyclization. sci-hub.box For example, the reaction of ninhydrin (B49086), malononitrile (B47326), a primary amine, and a dialkyl acetylenedicarboxylate (B1228247) in water can produce aza[3.3.3]propellane derivatives in excellent yields. sci-hub.boxacs.org

Domino reactions have also been successfully applied. One-pot reactions of ninhydrin and malononitrile with various enaminones have been shown to produce functionalized heterocyclic[3.3.3]propellanes. researchgate.netresearchgate.net Similarly, a three-component reaction between primary amines, carbon disulfide, and the Knoevenagel adduct of acenaphthoquinone and malononitrile yields thioxo[3.3.3]propellanes. arabjchem.orgarabjchem.org While many of these examples lead to hetero-propellanes, they underscore the power of multicomponent strategies in constructing the core propellane architecture. researchgate.netnih.gov

Transition metals play a pivotal role in several modern synthetic routes to [3.3.3]propellanes. As mentioned previously, Group 10 metals like palladium and nickel are effective catalysts for the transannular cycloaddition of olefinic methylenecyclopropanes to form the [3.3.3]propellane skeleton. psu.edu

Palladium catalysis is also featured in other types of transformations, such as intramolecular ring contractions. rsc.orgrsc.orgsemanticscholar.org Cobalt catalysis is employed in the Pauson-Khand reaction to build bicyclic precursors that can be further elaborated into the [3.3.3]propellane system. researchgate.net Additionally, samarium(II) iodide, a single-electron transfer reagent, is used to induce key intramolecular cyclizations that form the tricyclic core. researchgate.net These metal-mediated processes often provide high levels of chemo- and stereoselectivity, which are crucial for the synthesis of complex natural products and their analogues. arabjchem.org

| Metal/Catalyst | Reaction Type | Precursor(s) | Product | Reference(s) |

| Palladium(0) | Transannular Cycloaddition | Olefinic methylenecyclopropane | [3.3.3]Propellane | psu.edu |

| Palladium | Intramolecular Ring Contraction | - | [3.3.3]Propellane derivative | rsc.orgrsc.orgsemanticscholar.org |

| Cobalt | Pauson-Khand Reaction | En-yne | Bicyclic precursor to propellane | researchgate.net |

| Samarium(II) Iodide | Intramolecular Conjugate Addition | Halogenated cyclopentenone derivative | [3.3.3]Propellanone | researchgate.net |

| Manganese | General Catalysis | - | Propellane | sci-hub.boxarabjchem.org |

Specific Methodologies for Introducing Exocyclic Methylene (B1212753) Moieties into Propellane Scaffolds

The creation of an exocyclic double bond on the [3.3.3]propellane skeleton can be broadly approached in two ways: by functionalizing a pre-existing propellanone or by forming the methylene group concurrently with the construction of the propellane core through skeletal transformations.

Strategies for 2-Methylene Functionalization

The most direct method for introducing a 2-methylene group onto a [3.3.3]propellane scaffold involves the olefination of a corresponding [3.3.3]propellan-2-one. The Wittig reaction is a cornerstone of this approach, offering a reliable means to convert a ketone into an alkene. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgpressbooks.pub

The Wittig reaction utilizes a phosphorus ylide, typically generated in situ by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.compressbooks.pub For the synthesis of 2-methylene-[3.3.3]propellane, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is the reagent of choice. wikipedia.org This ylide reacts with the carbonyl group of a [3.3.3]propellanone to form a four-membered oxaphosphetane intermediate, which then collapses to yield the desired exocyclic methylene derivative and triphenylphosphine (B44618) oxide. The formation of the highly stable phosphorus-oxygen double bond is a major driving force for this reaction. organic-chemistry.orgpressbooks.pub

An example of this strategy is seen in synthetic sequences where a [3.3.3]propellanone is first constructed, followed by olefination. core.ac.uk For instance, after the successful formation of the propellanone core via a samarium diiodide-promoted intramolecular conjugate addition, standard Wittig conditions are applied to introduce the exocyclic methylene group. core.ac.uk This highlights the compatibility of the Wittig reaction with the complex, strained propellane structure. Even sterically hindered ketones can often be successfully methylenated using this method. wikipedia.org

The general reaction scheme is presented below:

Reaction Scheme: Wittig Olefination of [3.3.3]Propellanone

| Reactant | Reagents | Product |

|---|

While the Wittig reaction is a powerful tool, alternative olefination methods like the Horner-Wadsworth-Emmons reaction could also be employed, particularly when aiming for modified stereochemical outcomes or dealing with sensitive substrates. orgsyn.org

Skeletal Transformations Leading to Methylene-Substituted Propellanes

An alternative and elegant approach to 2-methylene-[3.3.3]propellanes involves the strategic rearrangement of other polycyclic systems. These skeletal transformations can be highly efficient, constructing the desired propellane framework and the exocyclic methylene group in a single, often acid-catalyzed, step. rsc.orgsemanticscholar.org

One notable example is the synthesis of 2-methylene[3.3.3]propellan-3-one derivatives from derivatives of tricyclo[4.3.2.0]undecan-2-one. rsc.org This acid-catalyzed rearrangement provides a direct route to the functionalized [3.3.3]propellane core. Similarly, the rearrangement of [4.3.2]propellanones has been utilized to synthesize various [3.3.3]propellanone derivatives, which can then be further functionalized. semanticscholar.org

Kakiuchi and coworkers have extensively explored these rearrangements. rsc.orgsemanticscholar.org For example, they reported the synthesis of several 2-methylene[3.3.3]propellan-3-one derivatives bearing hydrophilic groups through such skeletal transformations. rsc.org These transformations often proceed with high selectivity, driven by the release of ring strain and the formation of a thermodynamically more stable [3.3.3]propellane system.

A representative transformation is shown in the table below:

Skeletal Rearrangement for the Synthesis of Methylene-Substituted Propellanes

| Starting Material | Conditions | Product |

|---|---|---|

| Tricyclo[4.3.2.0]undecan-2-one derivative | Acid catalyst (e.g., H₂SO₄) | 2-Methylene[3.3.3]propellan-3-one derivative |

These skeletal rearrangements are not only synthetically useful but also provide insight into the intricate reactivity of strained polycyclic systems. The choice between direct functionalization and skeletal rearrangement often depends on the availability of starting materials and the desired substitution pattern on the final methylene-substituted propellane.

Advanced Spectroscopic and Structural Elucidation Techniques for 3.3.3 Propellane, 2 Methylene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it plays a crucial role in characterizing 2-methylene-[3.3.3]propellane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of a derivative, 2-methylene-[3.3.3]propellan-6-one, specific signals can be assigned to the various protons in the structure. For instance, the two protons of the exocyclic methylene (B1212753) group typically appear as a doublet of doublets, indicating their distinct chemical environments and coupling to neighboring protons. rsc.org The protons on the carbocyclic rings exhibit complex multiplets due to intricate spin-spin coupling interactions, which can be resolved and assigned using two-dimensional NMR techniques like COSY (Correlation Spectroscopy).

¹³C NMR spectroscopy is equally vital for confirming the carbon framework. The highly symmetrical structure of some [3.3.3]propellanes can result in a simplified ¹³C NMR spectrum, showing a reduced number of signals corresponding to the chemically equivalent carbon atoms. rsc.org For instance, the ¹³C NMR spectrum of a symmetrical methylene-[3.3.3]propellane derivative was reported to show only five methylene carbon signals. rsc.org The chemical shifts of the quaternary bridgehead carbons are particularly diagnostic and appear at distinct ppm values. cdnsciencepub.com The exocyclic methylene carbon gives rise to a characteristic signal in the olefinic region of the spectrum. cdnsciencepub.com The application of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) helps in distinguishing between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals. cdnsciencepub.com

Table 1: Representative ¹H and ¹³C NMR Data for a Methylene-[3.3.3]propellane Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 4.72 | dd | Exocyclic methylene protons |

| ¹H | 2.29 | dt | Ring methylene protons |

| ¹H | 1.28-1.72 | m | Ring methylene protons |

| ¹³C | 158.31 | s | Quaternary olefinic carbon |

| ¹³C | 103.15 | t | Exocyclic methylene carbon |

| ¹³C | 64.53, 64.12 | s | Bridgehead carbons |

| ¹³C | 50.70 | d | Methine carbon |

| ¹³C | 41.81, 40.14, 39.50, 35.80, 35.33, 25.64, 25.09 | t | Ring methylene carbons |

Note: Data is illustrative and based on reported values for a derivative. rsc.org Actual chemical shifts may vary depending on the specific derivative and solvent used.

Vibrational Spectroscopy (IR, Raman) in Molecular Characterization

Infrared (IR) Spectroscopy: The IR spectrum of a methylene-[3.3.3]propellane derivative would be expected to show characteristic absorption bands. A prominent C=C stretching vibration from the exocyclic methylene group would appear in the region of 1650-1680 cm⁻¹. The C-H stretching vibrations of the sp²-hybridized carbons of the methylene group would be observed above 3000 cm⁻¹, while the C-H stretching vibrations of the sp³-hybridized carbons of the propellane framework would appear just below 3000 cm⁻¹. cdnsciencepub.com The C-H bending vibrations and other skeletal vibrations contribute to a complex fingerprint region, which is unique to the molecule.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and can be particularly useful for identifying vibrations that are weak or inactive in the IR spectrum. The C=C stretching vibration of the exocyclic double bond is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the propellane cage would also be expected to give rise to characteristic Raman signals.

The structures of propellanes are determined by a combination of IR, ¹H NMR, two-dimensional NMR, and mass spectral analyses. rsc.org

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of 2-methylene-[3.3.3]propellane and for studying its fragmentation patterns.

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. For 2,8,9-tris(methylene)-[3.3.3]propellane (C₁₄H₁₈), the expected molecular weight is approximately 186.29 g/mol . nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. beilstein-journals.orgbeilstein-archives.org

Fragmentation Analysis: The molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. The fragmentation of [3.3.3]propellane derivatives can be complex. arkat-usa.org For instance, in some fused [3.3.3]propellane systems, a characteristic fragmentation pathway involves the regioselective elimination of a substituent group, such as a methoxycarbonyl radical. arkat-usa.org The study of these fragmentation pathways can help to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For a complex, strained molecule like 2-methylene-[3.3.3]propellane, obtaining a single crystal suitable for X-ray diffraction analysis provides unambiguous proof of its structure.

The X-ray crystal structure reveals precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry. This technique has been instrumental in elucidating the structures of various [3.3.3]propellane derivatives. rsc.orgarabjchem.org For example, the crystal structure of aza[3.3.3]propellane carbene derivative revealed the planarity of the five-membered ring containing the carbene carbon and the characteristic C-C bond length of the propellane core. beilstein-archives.org The structural data obtained from X-ray crystallography is invaluable for understanding the strain and reactivity of these unique molecules.

Table 2: Selected Bond Lengths from a Representative Aza[3.3.3]propellane Derivative Crystal Structure

| Bond | Bond Length (Å) |

| N1–C2 | 1.316(4) |

| C2–N3 | 1.318(3) |

| N3–C4 | 1.505(3) |

| C4–N5 | 1.437(3) |

| C8–C4 | 1.563(4) |

Data from a specific aza[3.3.3]propellane derivative. beilstein-archives.org

Integration of Spectroscopic Data with Computational Models for Structural Validation

The combination of experimental spectroscopic data with theoretical computational models provides a powerful and comprehensive approach to structural validation. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the geometric and electronic structure of 2-methylene-[3.3.3]propellane.

These computational models can predict NMR chemical shifts, vibrational frequencies, and other spectroscopic properties. beilstein-archives.orgbeilstein-journals.org By comparing the calculated data with the experimental results, a high level of confidence in the structural assignment can be achieved. For example, theoretical calculations have been used to understand the reactivity and selectivity in the formylation of naphthalene-fused [3.3.3]propellanes by examining the highest occupied molecular orbitals (HOMOs). beilstein-journals.org Furthermore, computational analysis can provide insights into the strain energy and thermodynamic stability of the molecule, which are difficult to determine experimentally. yok.gov.tr Vibrational frequency analysis at a theoretical level can also confirm that an optimized geometry represents a local minimum on the potential energy surface. beilstein-archives.org

Computational and Theoretical Investigations of 3.3.3 Propellane, 2 Methylene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations have been pivotal in elucidating the electronic structure of propellane derivatives. These computational methods allow for a detailed examination of molecular orbitals and electron density distribution, which are fundamental to understanding the molecule's chemical properties.

Molecular Orbital (MO) theory offers a sophisticated model for describing chemical bonding and electronic structure, positing that atomic orbitals combine to form molecular orbitals that span the entire molecule. pressbooks.pubbrsnc.in In the context of propellanes, MO analysis is crucial for understanding the nature of the central bond and the influence of substituents.

Theoretical calculations, such as those performed at the ωB97X-D/6-31G(d,p) level of theory, have been used to analyze the electronic properties of related naphthalene-fused [3.3.3]propellanes. beilstein-journals.orgbeilstein-archives.org These studies reveal that the Highest Occupied Molecular Orbital (HOMO) is often delocalized across the π-systems of the molecule. beilstein-journals.orgbeilstein-archives.org For instance, in naphthalene-fused [3.3.3]propellane, the HOMO energy was calculated to be -7.23 eV. beilstein-journals.orgbeilstein-archives.org The energy of the HOMO is a critical factor in determining the molecule's reactivity towards electrophiles, with higher HOMO energies indicating greater reactivity.

Furthermore, computational studies on aza[3.3.3]propellane carbenes have shown that the HOMO can be localized on a specific atom, such as a carbene carbon, while the Lowest Unoccupied Molecular Orbital (LUMO) is delocalized elsewhere in the molecule. beilstein-archives.org The HOMO-LUMO energy gap is a significant indicator of a molecule's stability; a large gap, such as the 7.77 eV calculated for an aza[3.3.3]propellan-2-ylidene, suggests high stability and that electron transfer from the HOMO to the LUMO is difficult. beilstein-archives.org

Interactive Table: Calculated HOMO Energies of Propellane Derivatives

| Compound | Level of Theory | HOMO Energy (eV) |

|---|---|---|

| Naphthalene-fused [3.3.3]propellane | ωB97X-D/6-31G(d,p) | -7.23 |

| Formylated naphthalene-fused [3.3.3]propellane | ωB97X-D/6-31G(d,p) | -7.44 |

The analysis of electron density provides a visual and quantitative understanding of chemical bonding and reactivity. shaoxc.com It is a quantum observable that can be calculated and experimentally measured, offering insights that complement molecular orbital analysis. shaoxc.com

Theoretical studies on various propellanes utilize methods like Density Functional Theory (DFT) to map the electron density distribution. yok.gov.tr These analyses can reveal the accumulation and depletion of electron density in different regions of the molecule, highlighting areas that are susceptible to nucleophilic or electrophilic attack. For instance, in propellanes with exocyclic methylene (B1212753) groups, the π-system of the double bond represents a region of high electron density, making it a likely site for electrophilic addition reactions.

Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry plays a crucial role in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. This information is invaluable for predicting reaction outcomes and understanding reaction mechanisms.

Theoretical calculations are instrumental in predicting the reactivity and selectivity of chemical reactions involving propellanes. By comparing the energies of different possible products and the activation barriers of the pathways leading to them, chemists can anticipate the major outcome of a reaction.

For example, in the formylation of naphthalene-fused [3.3.3]propellanes, theoretical calculations correctly correlated the observed reactivities and selectivities with the calculated HOMO energies. beilstein-journals.org The higher HOMO energy of the [3.3.3]propellane derivative compared to a related [4.3.3]propellane suggested a higher reactivity, which was consistent with experimental observations. beilstein-journals.org Machine learning models combined with quantum mechanical descriptors are also emerging as powerful tools for predicting regioselectivity in substitution reactions. mit.edu

Computational studies have also been used to understand the selectivity in functionalization reactions of propellanes. For instance, while bromination of a [3.3.3]propellane can lead to multiple substitutions, specific formylation conditions can achieve selective mono-functionalization. beilstein-archives.org Theoretical models can help rationalize these differences by examining the electronic and steric factors that govern the reaction pathways.

Mechanistic computational modeling provides a step-by-step picture of how a reaction proceeds. This involves calculating the geometries and energies of reactants, intermediates, transition states, and products.

A study on the Wagner-Meerwein rearrangement of a [3.3.3]propellane to a [4.3.3]propellane utilized deuterium (B1214612) labeling and theoretical approaches to investigate the mechanism. researchgate.net The calculations supported a mechanism involving a C3-C4 bond shift to form a stable carbocation intermediate, followed by deprotonation. researchgate.net Similarly, DFT calculations have been used to elucidate the mechanism of yok.gov.trresearchgate.net-sigmatropic rearrangements involving [1.1.1]propellane, suggesting a Cu(I)-assisted five-membered envelope transition state. chemrxiv.org

In the context of (3.3.3)-Propellane, 2-methylene-, mechanistic modeling could be employed to study its behavior in various reactions, such as electrophilic additions to the methylene group or reactions involving the strained propellane core. These models can help to understand the intricate electronic and steric effects that dictate the reaction's course.

Conformational Analysis and Dynamic Behavior Studies

The three-dimensional structure and flexibility of molecules are key determinants of their properties and reactivity. Conformational analysis of propellanes provides insight into their shape and the energy barriers between different conformations.

While specific conformational analysis studies for (3.3.3)-Propellane, 2-methylene- were not found in the initial search, studies on related systems highlight the importance of such investigations. For instance, the stereostructure of a [4.3.3]propellane was investigated using a combination of NMR experiments and theoretical approaches. researchgate.net Such studies can determine the most stable conformation and the dynamics of conformational changes. The propellane skeleton, while rigid in some respects, can also exhibit moderate flexibility. researchgate.net Understanding this dynamic behavior is essential for comprehending how these molecules interact with other species and for designing them for specific applications.

Comparative Theoretical Analysis with Other Strained Polycyclic Systems

The introduction of an exocyclic methylene group to the [3.3.3]propellane framework significantly influences its structural and electronic properties. To understand the impact of this substitution, a comparative theoretical analysis with other strained polycyclic systems is crucial. This section delves into a comparison of calculated molecular properties, primarily focusing on strain energy, geometric parameters, and electronic characteristics.

The strain inherent in propellane systems arises from the distortion of bond angles and lengths from their ideal values. In [3.3.3]propellane, the three five-membered rings introduce considerable angle strain. The introduction of a methylene group at the 2-position, creating 2-methylene-[3.3.3]propellane, alters this strain distribution. While specific computational data for 2-methylene-[3.3.3]propellane is not abundantly available in the literature, we can infer its properties by comparing the parent [3.3.3]propellane with other well-studied strained systems.

Theoretical calculations provide a powerful tool to quantify the strain in these molecules. Strain energy is typically determined by comparing the heat of formation of the cyclic compound with that of a strain-free acyclic analogue through isodesmic or homodesmotic reactions. anu.edu.aubeilstein-journals.org For instance, the strain energy of [2.2.2]propellane is estimated to be 93 kcal/mol, highlighting the significant destabilization due to its three cyclobutane-like rings. wikipedia.org Smaller propellanes, such as [2.1.1]propellane and [1.1.1]propellane, exhibit even higher strain energies, estimated at 106 kcal/mol and approximately 99-105 kcal/mol, respectively. beilstein-journals.orgwikipedia.org

For a meaningful comparison, we can examine the calculated properties of related strained hydrocarbons. The following table presents a compilation of calculated strain energies for a selection of these molecules from various computational studies.

| Compound | Calculated Strain Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| [1.1.1]Propellane | 99.2 | W1BD | beilstein-journals.org |

| [2.1.1]Propellane | 99.6 | W1BD | beilstein-journals.org |

| [2.2.1]Propellane | 99.7 | W1BD | beilstein-journals.org |

| [2.2.2]Propellane | 93.9 | W1BD | beilstein-journals.org |

| Bicyclobutane | 66.5 | W1BD | beilstein-journals.org |

| Cubane | 157.5 | W1BD | beilstein-journals.org |

| Prismane | 142.0 | W1BD | beilstein-journals.org |

The reactivity of strained molecules is intrinsically linked to their electronic structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of a molecule's ability to act as an electron donor or acceptor, respectively. In a comparative study of naphthalene-fused [3.3.3]propellane and [4.3.3]propellane, the HOMO energy of the [3.3.3] system was found to be higher (-7.23 eV) than that of the [4.3.3] system (-7.32 eV), suggesting greater electron-donating ability for the more strained system. beilstein-journals.org Upon functionalization, these HOMO energies were stabilized. beilstein-journals.org It is reasonable to expect that the introduction of a π-system via the methylene group in 2-methylene-[3.3.3]propellane would significantly influence its frontier molecular orbitals compared to the parent saturated compound.

Further insights can be gained by comparing the structural parameters. For instance, the central C-C bond in [1.1.1]propellane is notably long. In contrast, the bridgehead C-C bond in [3.3.3]propellane is less strained. The introduction of the exocyclic double bond in 2-methylene-[3.3.3]propellane would likely lead to a shortening of the adjacent C-C bonds and a distortion of the five-membered ring containing the methylene group.

While direct computational data for 2-methylene-[3.3.3]propellane remains elusive in readily available literature, the comparative analysis with other strained polycyclic systems provides a valuable framework for understanding its potential properties. The interplay of ring strain and the electronic effects of the methylene group makes it a fascinating subject for future detailed theoretical investigations.

Synthetic Utility and Chemical Transformations of 3.3.3 Propellane, 2 Methylene As a Building Block

Role in the Construction of Complex Polycyclic Architectures

The strained framework of propellanes, including the [3.3.3] system, makes them attractive starting materials for the synthesis of intricate polycyclic structures. rsc.org The inherent ring strain can be strategically released in chemical transformations to construct new ring systems.

One of the key strategies for building complex polycyclic architectures from propellanes involves cycloaddition reactions . ontosight.ai These reactions are powerful methods for forming complex ring systems. ontosight.ai For instance, the exocyclic methylene (B1212753) group in (3.3.3)-Propellane, 2-methylene- can participate as the 2π-electron component in [4+2] and other cycloaddition reactions, leading to the formation of new six-membered rings fused to the propellane core. sphinxsai.comlibretexts.org

Another significant approach is through transannular cycloadditions . An efficient synthesis of the [3.3.3]propellane system has been demonstrated through a metal-catalyzed internal cycloaddition of an olefinic methylenecyclopropane (B1220202). This method forms both the central and a peripheral bond of the propellane in a single step. psu.edu Specifically, the nickel- or palladium-catalyzed reaction of an olefinic methylenecyclopropane can lead to the formation of a methylene-[3.3.3]propellane. psu.edu

Furthermore, rearrangements of other tricyclic systems can also provide access to the [3.3.3]propellane skeleton. For example, the acid-catalyzed rearrangement of certain strained β,γ-unsaturated ketones, known as the Cargill rearrangement, has been employed to construct the [3.3.3]propellane core. rsc.org Additionally, a γ-enolate rearrangement has been identified as a novel pathway to [3.3.3]propellanes during studies on the synthesis of pentalenene. cdnsciencepub.com

The following table summarizes selected reactions used to construct polycyclic architectures from propellane precursors:

| Reaction Type | Precursor Type | Resulting Structure | Catalyst/Conditions |

| Transannular Cycloaddition | Olefinic Methylenecyclopropane | [3.3.3]Propellane | Group 10 Metals (Ni, Pd) |

| Cargill Rearrangement | β,γ-Unsaturated Tricyclic Ketone | [3.3.3]Propellane | Acid-catalyzed |

| γ-Enolate Rearrangement | Tricyclic Enone | [3.3.3]Propellane | Strong Base (t-BuO⁻/t-BuOH) |

| [2+2] Cycloaddition | Bicyclic Enone and 1,2-dichloroethene | Precursor to [3.3.3]Propellane | Photo-activated |

Preparation of Functionalized Derivatives for Advanced Synthetic Applications

The functionalization of (3.3.3)-Propellane, 2-methylene- and related propellanes opens up a wide range of possibilities for their use in advanced synthetic applications, including the development of new materials and pharmaceuticals. ontosight.aiontosight.ai

The exocyclic methylene group is a key site for introducing new functional groups. For instance, α-methylene [3.3.3]propellanone derivatives have been synthesized from [3.3.3]propellanone. rsc.org These derivatives are of interest for their potential biological activities. rsc.org

Another approach involves the functionalization of the propellane core itself. For example, naphthalene-fused [3.3.3]propellanes have been selectively monoformylated. beilstein-journals.org This electrophilic substitution is a practical method for the monofunctionalization of this propellane system. The resulting monoaldehyde can be reduced to the corresponding alcohol, which can then be used to prepare methylene-alternating copolymers. beilstein-journals.org

The development of heterocyclic [3.3.3]propellanes has also been a focus of research. A sequential four-component reaction has been developed for the synthesis of polysubstituted heterocyclic [3.3.3]propellanes. sci-hub.box This method is highly chemoselective and proceeds in high yields under mild, environmentally friendly conditions. sci-hub.box Similarly, new spiro- rsc.orgsci-hub.box-naphthyridine derivatives and heterocyclic [3.3.3]-propellanes have been synthesized through a one-pot, three-component pathway. bohrium.com

The table below highlights some functionalized propellane derivatives and their synthetic precursors:

| Functionalized Derivative | Precursor | Reagents/Conditions |

| α-Methylene [3.3.3]propellanones | [3.3.3]Propellanone | Not specified |

| Monoformylated naphthalene-fused [3.3.3]propellane | Naphthalene-fused [3.3.3]propellane | Dichloromethyl methyl ether, SnCl₄ |

| Polysubstituted heterocyclic [3.3.3]propellanes | Ninhydrin (B49086), malononitrile (B47326), primary amines, dialkyl acetylenedicarboxylates | Water, mild conditions |

| Spiro- rsc.orgsci-hub.box-naphthyridine derivatives and heterocyclic [3.3.3]-propellanes | Acenaphthenequinone/ninhydrin, malononitrile dimer, enaminones | Ethanol, reflux |

| 2,4,6,8,10-pentaaza[3.3.3]propellane derivatives | 3,7,9,11-tetraoxo-2,4,6,8,10-pentaaza[3.3.3]propellane derivative | Not specified |

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity

The unique reactivity of propellanes, stemming from their high degree of strain, has led to the development of novel synthetic methodologies. wikipedia.orgresearchgate.net While much of this research has focused on the highly strained [1.1.1]propellane, the principles can be extended to other propellane systems like [3.3.3]propellanes.

The central carbon-carbon bond in propellanes is particularly reactive and can be cleaved under various conditions. researchgate.net This strain-release approach is a cornerstone of propellane chemistry. For instance, the reaction of [1.1.1]propellane with anions and radicals leads to the formation of bicyclo[1.1.1]pentyl units, while reactions with cations and metals can lead to ring-opened products like exo-methylene cyclobutanes. wikipedia.org

One innovative approach involves the electrophilic activation of [1.1.1]propellane in a halogen bond complex. nih.gov This strategy enables the reaction with electron-neutral nucleophiles, such as anilines and azoles, to produce nitrogen-substituted bicyclo[1.1.1]pentanes, which are important motifs in drug discovery. nih.gov

Another novel methodology is the copper-catalyzed ring-opening of [1.1.1]propellane and subsequent reaction with alkynes to form cyclobutane-containing allenes and alkynes. acs.org This reaction proceeds through a cyclobutylidenecarbene intermediate. acs.org

The development of multicomponent reactions represents another significant advancement. A one-pot, three-component pathway for the synthesis of novel spiro-[1.8]-naphthyridine derivatives and heterocyclic [3.3.3]-propellanes has been described, offering an efficient and atom-economical route to these complex structures. bohrium.com

The following table provides an overview of some novel synthetic methodologies involving propellanes:

| Methodology | Propellane System | Key Reagents/Catalysts | Product Type |

| Electrophilic Activation | [1.1.1]Propellane | Halogen bond complex | Nitrogen-substituted BCPs |

| Copper-Catalyzed Ring Opening | [1.1.1]Propellane | Copper catalyst, alkynes | Cyclobutane-containing allenes and alkynes |

| Three-Component Reaction | Not specified | Acenaphthenequinone/ninhydrin, malononitrile dimer, enaminones | Spiro-[1.8]-naphthyridine derivatives and heterocyclic [3.3.3]-propellanes |

| Four-Component Reaction | Not specified | Ninhydrin, malononitrile, primary amines, dialkyl acetylenedicarboxylates | Polysubstituted heterocyclic [3.3.3]propellanes |

Chiral Synthesis Approaches Involving (3.3.3)-Propellane, 2-methylene- Scaffolds

The use of propellane scaffolds in chiral synthesis is an emerging area of research, with the rigid framework of the propellane providing a platform for stereocontrolled reactions. nih.gov While specific examples involving (3.3.3)-Propellane, 2-methylene- are not extensively documented, the principles of asymmetric synthesis using related propellane systems are well-established.

One strategy involves the use of chiral auxiliaries. For instance, the synthesis of chiral bicyclo[1.1.1]pentane (BCP) derivatives has been achieved through the diastereoselective trapping of a BCP radical with a chiral sulfinimine. nih.gov

Another approach is the direct enantioselective functionalization of the propellane. A multicomponent iridium-catalyzed asymmetric allylic substitution has been developed for the synthesis of 1,3-difunctionalized BCPs. nih.govrsc.org This method involves the formation of a BCP-Grignard reagent, followed by transmetalation and an enantioselective allylic substitution. nih.gov More recently, a transition-metal-free enantioselective difunctionalization of [1.1.1]propellane has been reported, utilizing a chiral N-heterocyclic carbene (NHC) to catalyze the allylic alkylation of an in situ prepared BCP-Grignard reagent. nih.gov

Asymmetric organocatalysis has also been employed. The merger of asymmetric organocatalysis and photoredox catalysis has enabled the synthesis of chiral monosubstituted BCP alcohols. nih.gov Proline and its derivatives are powerful organocatalysts for asymmetric aldol (B89426) reactions, proceeding through an enamine activation mechanism. nih.gov

These methodologies demonstrate the potential for developing chiral synthesis approaches involving propellane scaffolds. The rigid structure of the (3.3.3)-Propellane, 2-methylene- scaffold could be exploited in a similar fashion to control stereochemistry in synthetic transformations.

The table below summarizes key approaches to chiral synthesis involving propellane-related scaffolds:

| Approach | Propellane System | Key Reagents/Catalysts | Product Type |

| Diastereoselective Trapping | [1.1.1]Propellane | Chiral sulfinimine | Chiral BCP derivatives |

| Asymmetric Allylic Substitution | [1.1.1]Propellane | Chiral Ir/phosphoramidite complex | α-Chiral 1,3-difunctionalized BCPs |

| Asymmetric Allylic Alkylation | [1.1.1]Propellane | Chiral N-heterocyclic carbene (NHC) | α-Chiral 1,3-difunctionalized BCPs |

| Asymmetric Organocatalysis/Photoredox Catalysis | [1.1.1]Propellane | Organocatalyst, photoredox catalyst | Chiral monosubstituted BCP alcohols |

Q & A

What are the established synthetic routes for (3.3.3)-Propellane, 2-methylene-, and how do strain energy considerations influence its reactivity?

Basic Research Focus

The synthesis of [3.3.3]propellane frameworks typically employs strained hydrocarbon strategies. A seminal method involves the cyclopropanation of bicyclic precursors under high-dilution conditions to minimize oligomerization. Weber and Cook (1978) developed a general route for [n.3.3]propellanes (n ≥ 3) via photochemical or thermal ring-opening of bridged ketones, yielding [3.3.3]propellane as a stable solid (m.p. 130°C) with a strain energy of 93 kcal/mol . This strain drives unique reactivity, such as electrophilic addition at bridgehead carbons or radical-initiated ring-opening, critical for functionalization in downstream applications.

How can computational methods guide the design of [3.3.3]propellane derivatives as bioisosteres for meta-substituted arenes?

Advanced Research Focus

Bioisosteric replacement requires mimicking the 120° geometry of meta-substituted arenes. Computational analyses (e.g., DFT, molecular docking) predict that [3.1.1]propellanes can adopt analogous geometries, but [3.3.3]propellanes may offer enhanced rigidity for specific targets. Studies on halogen-bonded intermediates (e.g., iodine-mediated electrophilic activation) reveal that substituent placement on the propellane scaffold can modulate electronic and steric profiles, enabling precise mimicry of aromatic systems . Key parameters include bond angle optimization, polar surface area, and logP values to match pharmacokinetic profiles.

What experimental approaches resolve contradictions in DNA binding modes of [3.3.3]propellane derivatives?

Advanced Research Focus

Conflicting data on DNA interactions (e.g., limited ΔTm vs. dose-dependent viscosity changes) necessitate multi-technique validation. For example:

- Thermal Denaturation : Furo-imidazo[3.3.3]propellane derivatives show ΔTm ≤ 2.18°C, suggesting non-intercalative binding .

- Viscosity Assays : Minor viscosity increases (vs. cisplatin) indicate partial groove-binding without helix elongation .

- Dye Displacement : Competitive assays with Hoechst 33258 (EC50 = 6.2–34 μM) confirm groove-binding specificity .

- CD Spectroscopy : Slight perturbations at 275 nm (positive band) align with electrostatic or minor groove interactions, excluding crosslinking .

How does hydrogen bond imaging via AFM elucidate molecular interactions in [3.3.3]propellane derivatives?

Advanced Research Focus

Single-molecule AFM with CO-functionalized tips enables direct visualization of hydrogen bonds in trinaphtho[3.3.3]propellane (TNP). Kawai et al. (2017) quantified C-H···O bond strengths (≈1–2 nN) and spatial distribution, validating theoretical models of hydrogen bond energetics. This technique is pivotal for studying supramolecular assemblies or drug-DNA adducts, providing atomic-scale resolution of non-covalent interactions .

What role do substituents play in modulating the DNA-binding efficacy of [3.3.3]propellane derivatives?

Advanced Research Focus

Substituent effects were systematically tested using derivatives with cyclohexyl (5c), phenyl (5d), and allyl (5f) groups. Cyclohexyl derivatives exhibited the highest groove-binding affinity (EC50 = 6.2 μM vs. DAPI), attributed to enhanced van der Waals contacts in the minor groove. Allyl groups reduced binding due to steric hindrance, while phenyl derivatives showed intermediate activity, correlating with π-stacking potential. Dose-response assays and molecular dynamics simulations are recommended to optimize substituent design .

How can strain energy in [3.3.3]propellane be leveraged for catalytic or materials science applications?

Advanced Research Focus

The high strain energy (93 kcal/mol) enables unique reactivity, such as ring-opening polymerization or strain-release catalysis. For example, radical-initiated cleavage of the central bridge generates reactive intermediates for polymer crosslinking. Additionally, the rigid scaffold serves as a backbone for metal-organic frameworks (MOFs), where strain enhances porosity and gas adsorption capacity. Computational modeling of strain distribution guides the design of functional materials .

What analytical challenges arise in characterizing [3.3.3]propellane derivatives, and how are they addressed?

Basic Research Focus

Key challenges include:

- Structural Elucidation : X-ray crystallography often fails due to poor crystallinity. Alternatives include cryo-EM for large assemblies or dynamic NMR to study fluxional behavior .

- Purity Assessment : HPLC-MS with charged aerosol detection quantifies non-UV-active impurities, critical for biological studies .

- Stability Testing : Accelerated degradation studies under varied pH/temperature reveal susceptibility to hydrolysis at bridgehead carbons, informing storage conditions .

How do electronic effects influence the electrophilic functionalization of [3.3.3]propellane?

Advanced Research Focus

Electron-deficient bridgehead carbons favor electrophilic attacks, as shown in halogenation or amination reactions. For instance, iodine-mediated amination proceeds via a halogen-bonded transition state, where σ-hole interactions stabilize the intermediate without destabilizing the propellane core. Computational studies (NBO analysis) identify hyperconjugative interactions that modulate reactivity, enabling selective functionalization for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.